molecular formula C7H5BrN2 B143151 3-Bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 74420-15-8

3-Bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B143151
CAS RN: 74420-15-8
M. Wt: 197.03 g/mol
InChI Key: VJDGIJDCXIEXPF-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The presence of the bromine atom makes them suitable for further functionalization through various organic reactions .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For instance, 3-Arylthieno[2,3-b]pyridines are synthesized from 2-bromopyridines through a sequence that includes an iodine-mediated cyclization as a key step . Similarly, 4-Arylthieno[2,3-b]pyridines are obtained via regioselective bromination, demonstrating the importance of halogenation in constructing such frameworks . Although these methods do not directly describe the synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine, they provide insight into the types of reactions that could be employed for its synthesis, such as halogenation and cyclization .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been studied using techniques like X-ray diffraction (XRD) and density functional theory (DFT). For example, the crystal and molecular structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing intermolecular hydrogen bonding and π-π interactions . These studies are crucial for understanding the geometric and electronic properties of such compounds, which can be extrapolated to 3-Bromo-1H-pyrrolo[2,3-b]pyridine .

Chemical Reactions Analysis

Brominated heterocycles like 3-Bromo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including carbon-carbon coupling, which is a cornerstone in organic synthesis. For instance, novel pyridine derivatives have been synthesized via carbon-carbon coupling and characterized by spectroscopic techniques . These reactions are indicative of the types of transformations that 3-Bromo-1H-pyrrolo[2,3-b]pyridine could participate in, potentially leading to bioactive molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be explored through computational and experimental methods. DFT calculations, for example, provide insights into the electronic structure, reactivity, and nonlinear optical properties of these compounds . Experimental techniques such as NMR and mass spectrometry are used for structure elucidation, while XRD confirms the solid-state structure . These studies help in understanding the physicochemical characteristics of 3-Bromo-1H-pyrrolo[2,3-b]pyridine, which are essential for its potential applications .

Scientific Research Applications

Synthesis of Complex Heterocycles

  • Fischer indole cyclization has been utilized to synthesize heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine, a process valuable for constructing the 5-bromo-7-azaindole scaffold with various substituents (Alekseyev, Amirova, & Terenin, 2015).

Development of Alkaloids

  • In the synthesis of marine alkaloid variolin B and its derivatives, 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine plays a crucial role. This compound undergoes various transformations, highlighting its utility in developing complex natural products (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Analyzing Bromination Reactions

  • Research on bromination of pyrrolopyridines, including 3-Bromo-1H-pyrrolo[2,3-b]pyridine, aids in understanding reaction mechanisms and predicting product formation based on frontier-electron density calculations (Paudler & Dunham, 1965).

Exploration of Reactions and Functionalization

  • Investigations into the reactions of 1H-pyrrolo[2,3-b]pyridines have revealed diverse pathways for nitration, bromination, and other reactions, contributing to the understanding of their chemical properties and potential applications (Herbert & Wibberley, 1969).

Agrochemical and Material Development

  • Functionalization studies of 1H-pyrrolo[2,3-b]pyridine have led to new compounds with potential applications in agrochemicals and functional materials. This includes the creation of polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups, showcasing the versatility of this compound in various industrial applications (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Safety And Hazards

The safety and hazards associated with “3-Bromo-1H-pyrrolo[2,3-b]pyridine” include acute toxicity when ingested, eye damage, skin irritation, and specific target organ toxicity following single exposure .

Future Directions

The future directions for “3-Bromo-1H-pyrrolo[2,3-b]pyridine” research could involve the design and synthesis of new leads to treat various diseases . For instance, one study suggested that 1H-pyrrolo[2,3-b]pyridine derivatives could be further optimized to develop novel 7-azaindole derivatives .

properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDGIJDCXIEXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420606
Record name 3-Bromo-7-azaindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-pyrrolo[2,3-b]pyridine

CAS RN

74420-15-8
Record name 3-Bromo-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1H-pyrrolo[2,3-b]pyridine
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Synthesis routes and methods I

Procedure details

To a solution of 1H-pyrrolo[2,3-b]pyridine (15.6 g, 132 mmol) in 400 mL tetrahydrofuran at −40° C. was added a suspension of N-bromosuccinimide in 120 mL tetrahydrofuran. The reaction mixture was warmed to room temperature and allowed to stir for 4 hours. The solid was filtered off. The reaction mixture was quenched with a sodium metabisulfite solution, and extracted with ethyl acetate. The combined organics were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was triturated with 1:1 hexane/ethyl acetate and filtered. The filtrate was concentrated and the trituration step was repeated three more times to afford the title compound, which was used without further purification. MS (DCI−) m/z 196.9 (M+H)+.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 7-azaindole (5 g, 42.2 mmol) in THF (400 mL) were added first the solid N-bromosuccinimide (8 g, 45.0 mmol) then 20 drops of conc. sulfuric acid at room temperature. While stirring some suspension was formed during 2 days. The mixture was diluted with saturated ammonium chloride solution and the two layers were separated. The aqueous layer was extracted with ethyl acetate (4×150 mL). The combined organic extracts were washed with brine solution and dried over anhydrous magnesium sulfate. Filtration of the drying agent and removal of the solvent under the vacuum gave the crude yellow solid. This solid was dissolved in ethyl acetate (˜100 mL) at hot condition and then stored in the refrigerator overnight. The solids were collected by filtration and washed with ethyl acetate. After drying in air, 6.2 g (75% yield) of 3-bromo-1H-pyrrolo[2,3-b]pyridine was isolated as an yellow solid: EI-HRMS m/e calcd for C7H5BrN2 (M+) 195.9636. found 195.9636.
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Synthesis routes and methods IV

Procedure details

7-Azaindole (2, 3.57 g, 30.2 mmol) was dissolved in tetrahydrofuran (240 mL) under an atmosphere of nitrogen. At −40° C., N-bromosuccinimide (5.38 g, 30.2 mmol) in tetrahydrofuran was added under an atmosphere of nitrogen. The reaction mixture was stirred for a few hours as it was gradually warmed to room temperature and the reaction was followed by TLC. The reaction was quenched with sodium thiosulfate pentahydrate (7.50 g, 30.2 mmol) in water (1M). Two layers were separated, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water, brine, dried with anhydrous sodium sulfate, and evaporated to dryness. The crude material was purified by column chromatography (25-40% ethyl acetate in hexanes) to yield the desired product as a white solid, 3, (4.20 g, 21.3 mmol). MS(ESI) [M+H+]+=198.5.
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3.57 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-1H-pyrrolo[2,3-b]pyridine

Citations

For This Compound
12
Citations
S Narva, S Chitti, BR Bala, M Alvala, N Jain… - European Journal of …, 2016 - Elsevier
A series of thirty two novel pyrrolo[2,3-b]pyridine analogues synthesized, characterized ( 1 H NMR, 13 C NMR and MS) and cytotoxic evaluation of these molecules carried out over a …
Number of citations: 38 www.sciencedirect.com
RY Nimje, D Vytla, P Kuppusamy… - The Journal of …, 2020 - ACS Publications
Unnatural amino acids play an important role in peptide based drug discovery. Herein, we report a class of differentially protected azatryptophan derivatives synthesized from N-tosyl-3-…
Number of citations: 5 pubs.acs.org
M Berg, Z Temesgen - Drugs Future, 2019 - access.portico.org
Pimodivir (VX-787, JNJ-63623872) is an investigational antiinfluenza drug, currently undergoing clinical development. Pimo divir is a non-nucleoside analogue that targets the cap-…
Number of citations: 4 access.portico.org
LJ Farmer, MW Ledeboer, T Hoock… - Journal of medicinal …, 2015 - ACS Publications
While several therapeutic options exist, the need for more effective, safe, and convenient treatment for a variety of autoimmune diseases persists. Targeting the Janus tyrosine kinases (…
Number of citations: 84 pubs.acs.org
CB Baltus, R Jorda, C Marot, K Berka, V Bazgier… - European journal of …, 2016 - Elsevier
From four molecules, inspired by the structural features of fascaplysin, with an interesting potential to inhibit cyclin-dependent kinases (CDKs), we designed a new series of tri-…
Number of citations: 41 www.sciencedirect.com
HL Cui - The Journal of Organic Chemistry, 2023 - ACS Publications
A mild bromination of pyrrolo[2,1-a]isoquinolines has been achieved using acetyl bromide and dimethyl sulfoxide. A series of brominated pyrrolo[2,1-a]isoquinolines could be obtained …
Number of citations: 6 pubs.acs.org
AL Tanner - 2015 - repository.library.northeastern.edu
Human African trypanosomiasis is a lethal neglected tropical disease in need of more effective and efficient treatment. In an effort to develop inhibitors of the parasite that causes the …
M Forster, XJ Liang, M Schröder… - International Journal of …, 2020 - mdpi.com
The nonreceptor tyrosine TEC kinases are key regulators of the immune system and play a crucial role in the pathogenesis of diverse hematological malignancies. In contrast to the …
Number of citations: 16 www.mdpi.com
J Luo - 1981 - elibrary.ru
Based on antimetabolite theory, a number of laboratories have been producing deazapurine analogs which have shown promising biological activities. In this dissertation, the synthesis …
Number of citations: 0 elibrary.ru
JJ Black, CL Brummel, P McCarthy, D Messersmith… - academia.edu
While several therapeutic options exist, the need for more effective, safe and convenient treatment for a variety of autoimmune diseases persists. Targeting the Janus tyrosine kinases (…
Number of citations: 0 www.academia.edu

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